Magnesium glycerophosphate

Catalog No.
S801387
CAS No.
927-20-8
M.F
C3H9MgO6P
M. Wt
196.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium glycerophosphate

CAS Number

927-20-8

Product Name

Magnesium glycerophosphate

IUPAC Name

magnesium;2,3-dihydroxypropyl phosphate

Molecular Formula

C3H9MgO6P

Molecular Weight

196.38 g/mol

InChI

InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);

InChI Key

JWMUBDROCTYZKE-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Mg+2]

Synonyms

Glycerol-1-phosphate magnesium salt; rac-Glycero-3-phosphate magnesium salt; DL-α-Glycerol phosphate MagnesiuM salt

Canonical SMILES

C(C(COP(=O)(O)O)O)O.[Mg]

Neuronal Maturation and Neuropathology

Specific Scientific Field: Neuroscience and cellular biology.

Summary of the Application: Magnesium (Mg) is the second most abundant cation in mammalian cells, playing essential roles in numerous cellular processes. These processes include enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities. Mg homeostasis is crucial for neuronal development, normal functions, and disease states. It is pathologically involved in conditions such as cancers, diabetes, and neurodegenerative diseases like Parkinson’s and Alzheimer’s disease .

Methods of Application or Experimental Procedures: Researchers study the effects of Mg supplementation on neuronal maturation and neuropathology. They use in vitro cell culture models, animal models, and clinical studies. Mg glycerophosphate, a chelated form of magnesium, is often used due to its high bioavailability and solubility. Researchers administer it via oral supplementation or intravenous infusion.

Results and Outcomes:

    Neuronal Development: Appropriate Mg supplementation exhibits neurotrophic effects, supporting neuronal growth and maturation.

    Neurodegenerative Diseases: Mg homeostasis is implicated in neurodegenerative diseases. Modulating Mg levels may have therapeutic potential.

    Synaptogenesis: Mg influences synapse formation and function.

    Intracellular Signaling: Mg regulates intracellular signaling pathways.

    Demyelination: Mg plays a role in maintaining myelin integrity.

Thermosensitive Chitosan Systems

Specific Scientific Field: Materials science and drug delivery.

Summary of the Application: Magnesium glycerophosphate is used in thermosensitive chitosan systems. It delays gelation due to heat-induced dissolution of the salt. Researchers study its gelation mechanism and its impact on drug release. Disodium glycerophosphate, calcium glycerophosphate, and magnesium glycerophosphate are used to neutralize amino groups in chitosan polyions .

Methods of Application or Experimental Procedures: Researchers formulate thermosensitive hydrogels containing chitosan and Mg glycerophosphate. They investigate gelation kinetics, drug encapsulation, and release profiles. Techniques include rheology, spectroscopy, and microscopy.

Results and Outcomes:

    Gelation Delay: Mg glycerophosphate delays gelation, affecting drug release kinetics.

    Chitosan-Based Drug Delivery: Mg glycerophosphate enhances chitosan-based drug delivery systems.

Cardiovascular and Muscular Health

Specific Scientific Field: Physiology and biochemistry.

Summary of the Application: Magnesium glycerophosphate contributes to cardiovascular and muscular health. It participates in ATP production via the Krebs cycle. One molecule of glycerophosphate can generate 19 ATP molecules. Proper absorption of magnesium glycerophosphate is essential for these benefits .

Methods of Application or Experimental Procedures: Researchers study Mg glycerophosphate supplementation in animal models and clinical trials. They assess cardiovascular function, muscle performance, and ATP production.

Results and Outcomes:

    ATP Generation: Mg glycerophosphate supports ATP synthesis.

    Cardiovascular Health: Mg is vital for heart function.

    Muscular Health: Mg influences muscle contraction and relaxation.

Conclusion

Magnesium glycerophosphate has diverse applications across neuroscience, drug delivery, and health. Its roles in neuronal maturation, drug release, and physiological processes make it a promising area of research.

Magnesium glycerophosphate is a white, amorphous powder characterized by its somewhat bitter taste and odorlessness. It has a molecular formula of C3H7MgO6PC_3H_7MgO_6P and a molecular weight of approximately 194.37 g/mol. This compound is soluble in water, with solubility conditions indicating that 1.0 gram can dissolve in 50 milliliters of water when combined with glycerophosphoric acid, forming a solution that is minimally opalescent after 16 hours . It is commonly used as a dietary supplement and has gained recognition for its high bioavailability and minimal side effects compared to other magnesium compounds .

MgGP acts primarily as a source of bioavailable magnesium. Magnesium is a crucial mineral involved in over 300 biochemical reactions in the body, including energy production, muscle function, and nerve signaling []. When MgGP is ingested, the magnesium is absorbed in the intestine and transported throughout the body to participate in these essential processes.

The specific mechanism by which MgGP's structure enhances bioavailability compared to other magnesium forms is not fully understood. However, some theories suggest that the chelation with glycerophosphate facilitates intestinal absorption and protects the magnesium from forming poorly soluble complexes in the digestive tract [, ].

MgGP is generally considered safe for most individuals when taken at recommended doses []. However, high doses of magnesium can cause diarrhea, nausea, and abdominal cramping []. Additionally, individuals with kidney problems should avoid MgGP due to the presence of phosphate, as it can worsen their condition [].

Typical of organophosphate compounds. It can undergo hydrolysis to release magnesium ions and glycerophosphate anions in aqueous solutions. This reaction is crucial as it allows the compound to act as a source of magnesium, which is essential for numerous biochemical processes in living organisms.

The general reaction can be represented as follows:

Magnesium glycerophosphate+waterMagnesium2++Glycerophosphate\text{Magnesium glycerophosphate}+\text{water}\rightarrow \text{Magnesium}^{2+}+\text{Glycerophosphate}^{-}

Additionally, it can react with acids or bases to form different salts or complexes, which may alter its solubility and bioavailability.

Magnesium glycerophosphate plays a significant role in biological systems due to its magnesium content, which is vital for many enzymatic reactions, muscle function, and nerve transmission. The glycerophosphate component contributes to cell membrane integrity and phospholipid synthesis, particularly in brain tissues . Clinical studies indicate that magnesium glycerophosphate effectively addresses conditions related to magnesium deficiency, such as hypomagnesaemia, particularly in patients undergoing treatments that deplete magnesium levels .

The synthesis of magnesium glycerophosphate typically involves the reaction of magnesium oxide or magnesium carbonate with glycerophosphoric acid. The process can be summarized as follows:

  • Reactants Preparation: Magnesium oxide or carbonate is mixed with glycerophosphoric acid in a controlled environment.
  • Reaction: The mixture is stirred at a specified temperature to facilitate the reaction.
  • Crystallization: Upon completion, the product is allowed to crystallize, after which it is filtered and dried.

This method ensures the production of high-purity magnesium glycerophosphate suitable for pharmaceutical and nutritional applications.

Magnesium glycerophosphate has several applications:

  • Nutritional Supplements: It serves as an effective source of magnesium and phosphorus in dietary supplements aimed at preventing or treating deficiencies .
  • Food Industry: Used to enrich dairy products (like milk and yogurt), beverages (such as fruit juices), and baby foods .
  • Pharmaceuticals: Employed in formulations for oral supplementation to manage conditions like chronic magnesium loss .
  • Probiotic Compatibility: Its compatibility with probiotic strains enhances its efficacy when used in conjunction with probiotics .

Several compounds share similarities with magnesium glycerophosphate, primarily due to their roles as sources of magnesium or their phosphate content. Below are some notable comparisons:

Compound NameChemical FormulaKey FeaturesUniqueness
Magnesium oxideMgOMgOCommonly used supplement; less bioavailableSimple oxide form; less soluble
Magnesium citrateC6H6MgO7C_6H_6MgO_7Highly bioavailable; often used for muscle crampsCitrate provides better solubility
Magnesium sulfateMgSO4MgSO_4Often used for laxatives; can cause diarrheaSulfate form; more laxative effects
Magnesium malateC4H4MgO5C_4H_4MgO_5Supports energy production; good for fibromyalgiaMalate aids in energy metabolism

Magnesium glycerophosphate stands out due to its unique combination of magnesium with glycerol phosphate, enhancing both solubility and biological activity while minimizing side effects compared to other forms . Its specific role in phospholipid synthesis also differentiates it from other magnesium sources.

Precursor ReactantStoichiometric RatioReaction TypepH Range
Glycerophosphoric acid + Magnesium oxide1:1 (molar ratio)Direct neutralization6.5-7.5
Glycerophosphoric acid + Magnesium hydroxide1:1 (molar ratio)Direct neutralization6.5-7.5
Glycerophosphoric acid + Magnesium carbonate1:1 (molar ratio)Direct neutralization6.5-7.5
Phosphoric acid + Glycerol + Magnesium oxide80-110g : 160-200g : 40-65g (by weight)Esterification followed by neutralization3.0-5.5 (esterification), 8.0-11.0 (neutralization)
Phosphoric acid + Glycerol + Magnesium hydroxide1:1:1 (optimal ratio)Esterification followed by neutralization6.5-7.5

Research findings indicate that precise stoichiometric control is essential for achieving the target magnesium content of 11.0-12.5 percent by weight in the final product [10] [29]. Deviations from optimal ratios result in either unreacted magnesium compounds or excess glycerophosphoric acid, both of which require additional purification steps that increase production costs and reduce overall yield efficiency [3].

Aqueous Phase Synthesis Protocols

Aqueous phase synthesis represents the predominant industrial method for magnesium glycerophosphate production, offering advantages in terms of reaction control, product purity, and scalability [3] [13]. The process involves dissolving precursor reactants in aqueous solution under carefully controlled temperature and pH conditions to ensure complete reaction and optimal product formation.

Laboratory-scale aqueous synthesis typically operates at temperatures between 25-50°C to prevent hydrolysis of the glycerophosphate moiety, while industrial processes may employ elevated temperatures of 120-145°C under controlled pressure conditions of 0.4-0.5 megapascals [13]. The reaction proceeds through continuous stirring until complete dissolution and neutralization are achieved, with reaction times ranging from 2-8 hours for laboratory preparations to 8-12 hours for industrial reflux processes [13].

pH control constitutes a critical parameter in aqueous synthesis protocols, with esterification reactions requiring acidic conditions of pH 3.0-5.5, followed by neutralization steps conducted at pH 8.0-11.0 [13]. The sequential pH adjustment ensures complete conversion of starting materials while preventing decomposition of the glycerophosphate structure [13].

Table 2: Aqueous Phase Synthesis Protocol Parameters

ParameterOptimal ValueCritical Factor
Temperature Range25-50°C (laboratory), 120-145°C (industrial)Avoids hydrolysis of glycerophosphate moiety
pH Control3.0-5.5 (esterification), 8.0-11.0 (neutralization)Controls product formation and purity
Reaction Time2-8 hours (laboratory), 8-12 hours (industrial reflux)Ensures complete reaction
Pressure (when applicable)0.4-0.5 MPa (industrial steam)Industrial process requirement
Water ContentAqueous solution, dilute with purified waterFacilitates dissolution and reaction
Stirring RateContinuous stirring until complete reactionHomogeneous mixing
Yield Efficiency95-99% (optimized conditions)Process optimization dependent

Industrial aqueous synthesis protocols incorporate steam injection for temperature control and utilize large-scale reactors with specialized mixing systems to ensure homogeneous reaction conditions [13]. The resulting aqueous solution undergoes concentration through controlled evaporation, followed by crystallization to obtain solid magnesium glycerophosphate [3]. Purification involves multiple filtration steps and pH adjustment with sodium hydroxide solution to remove residual impurities and achieve pharmaceutical-grade specifications [13].

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an emerging approach for magnesium glycerophosphate production that eliminates the need for organic solvents while reducing reaction times and environmental impact [15] [16] [17]. This methodology employs mechanical energy through ball milling or planetary milling to activate solid-state reactions between precursor materials under ambient conditions.

The mechanochemical approach utilizes high-energy ball milling in stainless steel vials containing precisely sized grinding media, typically consisting of 4 balls each of 12.7 millimeters, 6.3 millimeters, and 3.2 millimeters diameter [16]. Reaction conditions involve milling frequencies of 20 hertz for 15 minutes, achieving quantitative yields of 95-99 percent under optimized conditions [16].

Solvent-free mechanochemical synthesis offers several advantages over conventional aqueous methods, including reduced reaction times from hours to minutes, elimination of solvent waste streams, and simplified purification procedures [15] [17] [19]. The mechanical activation promotes intimate contact between solid reactants, facilitating rapid chemical transformation without the need for elevated temperatures or complex pH control systems [16] [17].

Research demonstrates that mechanochemical synthesis can be successfully scaled from laboratory quantities of 0.5 grams to industrial-scale batches of 50 grams or more while maintaining consistent product quality and yield [16]. The process involves direct mixing of glycerophosphoric acid derivatives with magnesium oxide or hydroxide in stoichiometric ratios, followed by mechanical activation in specialized milling equipment [15] [18].

The mechanochemical approach produces magnesium glycerophosphate with identical purity and analytical characteristics compared to conventional synthesis methods, as confirmed through fourier-transform infrared spectroscopy, x-ray diffraction analysis, and elemental composition studies [16] [17]. The elimination of aqueous processing steps reduces the risk of hydrolysis and improves the stability of the glycerophosphate functional groups [15] [19].

Industrial Scale-Up Challenges and Purification Techniques

Industrial scale-up of magnesium glycerophosphate synthesis presents numerous technical challenges that require specialized engineering solutions and advanced process control systems [21] [22] [23]. The primary obstacles include heat management during exothermic neutralization reactions, maintaining homogeneous mixing in large-volume reactors, and ensuring consistent product quality across production batches.

Temperature control represents a critical challenge due to the highly exothermic nature of acid-base neutralization reactions [21] [22]. Industrial facilities employ controlled addition systems with external cooling circuits to manage heat release, preventing thermal decomposition of the glycerophosphate moiety and ensuring product stability [21]. Heat recovery systems are integrated to capture and utilize excess thermal energy, improving overall process efficiency and reducing energy consumption [22].

Mixing efficiency in large-scale reactors requires specialized impeller designs and multi-stage mixing configurations to achieve uniform distribution of reactants [21]. Industrial processes utilize high-efficiency mixing systems with computerized control of agitation rates and addition sequences to maintain consistent reaction conditions throughout the reactor volume [22] [23].

Purification techniques for industrial-scale production involve multi-stage filtration systems, crystallization processes, and advanced separation technologies [3] [21]. Primary purification employs filtration to remove unreacted solid materials, followed by controlled crystallization to achieve desired particle size distribution and product purity [3]. Secondary purification steps include washing with purified water and drying under controlled atmospheric conditions to achieve pharmaceutical-grade specifications [10] [29].

Table 3: Industrial Scale-Up Challenges and Mitigation Strategies

Challenge CategorySpecific ChallengeSolution/Mitigation
Heat ManagementTemperature control during exothermic neutralizationControlled addition rates, external cooling systems
Mixing EfficiencyHomogeneous mixing in large reactorsMulti-stage mixing, high-efficiency impellers
pH ControlPrecise pH control across large volumesAutomated pH monitoring and dosing systems
Product PurityRemoval of unreacted precursors and byproductsMulti-stage filtration and crystallization
Equipment CorrosionAcid/base compatibility with reactor materialsCorrosion-resistant materials (316L stainless steel)
Environmental ComplianceEmission control and waste treatmentScrubbing systems, neutralization tanks
Energy ConsumptionHigh energy requirements for heating and dryingHeat recovery systems, process optimization
Waste ManagementTreatment of acidic/basic waste streamsNeutralization before discharge, recycling streams

Industrial purification protocols incorporate automated monitoring systems for continuous quality assessment, including online measurement of magnesium content, pH, and conductivity [21] [22]. Advanced separation techniques such as membrane filtration and ion exchange may be employed for high-purity pharmaceutical applications, ensuring compliance with stringent regulatory specifications [29] [30].

Quality Control Parameters in Pharmaceutical Manufacturing

Pharmaceutical manufacturing of magnesium glycerophosphate requires adherence to stringent quality control parameters established by international pharmacopoeias, including the European Pharmacopoeia, United States Pharmacopeia, and British Pharmacopoeia [10] [29] [30]. These specifications ensure product safety, efficacy, and consistency across manufacturing batches.

The primary quality control parameter involves magnesium content determination, which must fall within the range of 11.0-12.5 percent by weight calculated on a dried substance basis [10] [29]. Atomic absorption spectroscopy serves as the standard analytical method for magnesium quantification, providing accurate and precise measurements with detection limits suitable for pharmaceutical applications [29].

Physical characteristics require strict control, with the product specified as a white or almost white powder exhibiting hygroscopic properties [10] [29]. Solubility testing confirms that the material is practically insoluble in ethanol while readily dissolving in dilute acid solutions, characteristics that are essential for pharmaceutical formulation compatibility [29] [30].

Chemical purity specifications include limits for heavy metals not exceeding 20 parts per million, chloride content below 200 parts per million, and sulfate levels under 300 parts per million [29]. Iron content must remain below 10 parts per million to prevent catalytic oxidation reactions that could compromise product stability [29].

Table 4: Quality Control Parameters in Pharmaceutical Manufacturing

Test ParameterSpecification (Ph Eur/USP)Test Method
Magnesium Content11.0-12.5% (dried substance)Atomic Absorption Spectroscopy (AAS)
AppearanceWhite or almost white powderVisual inspection
SolubilityPractically insoluble in ethanol, soluble in dilute acidsDissolution test
pH (5% aqueous solution)6.5-8.0pH meter measurement
Loss on Drying≤ 15% (105°C, 2 hours)Thermogravimetric analysis
Heavy Metals≤ 20 ppmICP-MS/AAS
Chlorides≤ 200 ppmIon chromatography
Sulfates≤ 300 ppmIon chromatography
Iron Content≤ 10 ppmColorimetric/ICP-MS
Microbial LimitsTotal aerobic count ≤ 10³ CFU/gPlate count method
Particle SizeCustomizable (typically 40-200 mesh)Sieve analysis
HygroscopicityHygroscopic, store in dry conditionsMoisture content analysis

Microbiological testing ensures that total aerobic microbial counts remain below 1000 colony-forming units per gram, with absence of specified pathogenic organisms [29]. Loss on drying measurements, conducted at 105°C for 2 hours, must not exceed 15 percent, confirming appropriate moisture content for product stability [10] [29].

Advanced analytical techniques employed in pharmaceutical quality control include fourier-transform infrared spectroscopy for structural confirmation, x-ray diffraction for crystalline phase identification, and high-performance liquid chromatography for impurity profiling [29]. These methods provide comprehensive characterization ensuring product compliance with pharmaceutical standards and regulatory requirements [30] [31].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

195.9987167 g/mol

Monoisotopic Mass

195.9987167 g/mol

Heavy Atom Count

11

Appearance

White to off-white powder

Related CAS

57-03-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 32 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

927-20-8

Wikipedia

Magnesium 1-glycerophosphate

Use Classification

Cosmetics -> Antiplaque; Oral care

General Manufacturing Information

1,2,3-Propanetriol, 1-(dihydrogen phosphate), magnesium salt (1:1): INACTIVE

Dates

Modify: 2023-08-15

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